molecular formula C19H24N2O5S2 B12185665 methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12185665
M. Wt: 424.5 g/mol
InChI Key: VSSMHNZRRQLXSQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with an appropriate thiazolidinone derivative under acidic conditions, followed by reduction and esterification steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate core or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: Shares a similar benzoate core but differs in the substitution pattern.

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Another related compound with different functional groups.

Uniqueness

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Chemical Structure and Properties

The compound's structure includes a thiazolidinone moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, potentially increasing its efficacy against various pathogens.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit notable antibacterial properties. For instance, a related compound was shown to have minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.004–0.030.008–0.06
Escherichia coli0.200.30
Staphylococcus aureus0.100.20

The most effective compound in the study had an MIC as low as 0.004 mg/mL against Enterobacter cloacae .

Antifungal Activity

In terms of antifungal activity, the compound also exhibited promising results, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The compound demonstrated the highest potency against Trichoderma viride, showcasing its potential as an antifungal agent .

The mechanism by which these compounds exert their antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the binding affinity of these compounds to bacterial targets is significantly high, which correlates with their observed biological activity .

Case Studies

In a detailed investigation, several derivatives were synthesized and evaluated for their biological activities:

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized with varying substituents on the nitrogen atom, leading to compounds with enhanced antibacterial properties.
  • Comparative Analysis : The activity of these compounds was compared against traditional antibiotics, revealing that some derivatives were up to 50 times more effective than standard treatments .

Research Findings

A comprehensive study highlighted that the structure-activity relationship (SAR) is crucial in determining the efficacy of these compounds. Modifications in substituents significantly affected their biological activities, emphasizing the importance of chemical structure in drug design .

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H24N2O5S2/c1-11(2)6-7-21-17(22)16(28-19(21)27)10-20-13-9-15(25-4)14(24-3)8-12(13)18(23)26-5/h8-11,22H,6-7H2,1-5H3

InChI Key

VSSMHNZRRQLXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O

Origin of Product

United States

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